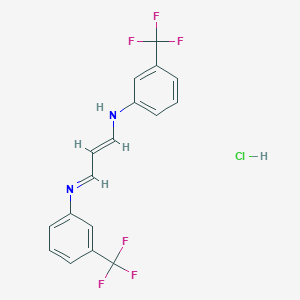

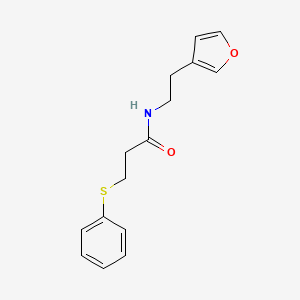

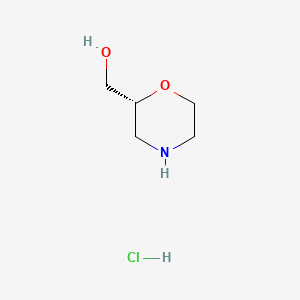

![molecular formula C21H20N4O3S3 B2363637 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-4-(二乙基氨磺酰基)苯甲酰胺 CAS No. 477326-90-2](/img/structure/B2363637.png)

N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-4-(二乙基氨磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C21H20N4O3S3 and a molecular weight of 472.6. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide”, often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is characterized by the presence of a benzothiazole moiety, a thiazole moiety, and a diethylsulfamoyl group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .科学研究应用

抗菌活性

苯并噻唑衍生物以其广泛的生物活性而闻名,包括抗菌特性。 这些化合物已显示出与典型药物相当的优异生物活性 。传统的连续稀释方法通常用于评估这些合成药物的抗菌活性,表明它们作为治疗各种细菌感染的治疗剂的潜力。

腐蚀抑制

苯并噻唑衍生物的腐蚀抑制效果已得到研究,特别是针对酸性溶液中的低碳钢。 这些化合物可以作为有效的腐蚀抑制剂,具有很高的抑制效率,这对保护工业设备和基础设施免受腐蚀性损坏至关重要 .

光学材料

腙磺酰基,一种与苯并噻唑衍生物相关的化合物类别,因其作为光学材料的潜力而得到研究。 它们的结构特性表明它们可应用于开发用于光学器件的新材料 .

生物潜力

苯并噻唑衍生物的生物潜力延伸到它们在药物研究中的应用。 它们与广泛的生物活性有关,包括抗癌、抗结核、抗糖尿病、驱虫、抗肿瘤、抗病毒、抗氧化剂、抗谷氨酸、抗帕金森病、抗炎、抗惊厥、肌肉松弛剂活性以及神经保护特性 .

酶抑制

已知这些化合物也作为几种酶的抑制剂,这是开发针对各种疾病的新药物和疗法的研究领域 .

结构研究

苯并噻唑衍生物的结构研究,包括 X 射线衍射、Hirshfeld 表面分析和 PIXEL 计算,对于理解这些化合物的固态性质至关重要。 这些知识对于设计具有所需物理和化学性质的化合物至关重要 .

未来方向

Benzothiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide” could involve further exploration of its potential applications in these areas.

作用机制

Target of Action

Similar compounds have been shown to exhibit promising activity againstStaphylococcus aureus .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets and mediate a range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Biochemical Pathways

Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Similar compounds have been shown to exhibit bactericidal activity against staphylococcus aureus, eliminating the strain after 24-hour exposure .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S3/c1-3-25(4-2)31(27,28)15-11-9-14(10-12-15)19(26)24-21-23-17(13-29-21)20-22-16-7-5-6-8-18(16)30-20/h5-13H,3-4H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGWBBUKQZJIKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

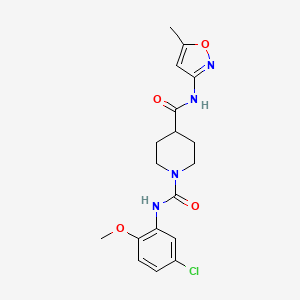

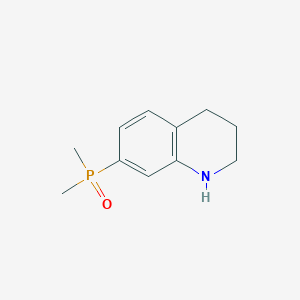

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

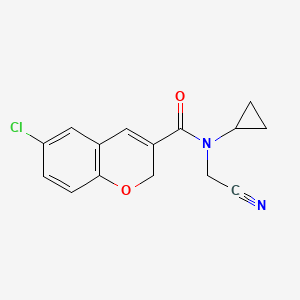

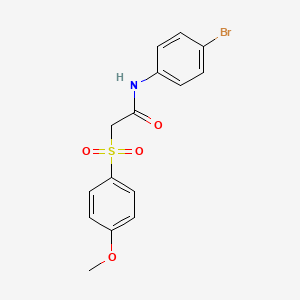

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)

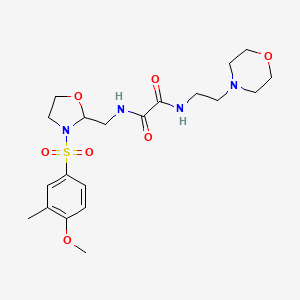

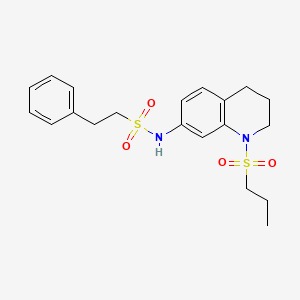

![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)